Trimethyl(nitroethynyl)silane
Description
Trimethyl(nitroethynyl)silane is a specialized organosilicon compound characterized by a nitroethynyl (–C≡C–NO₂) functional group attached to a trimethylsilyl (–Si(CH₃)₃) moiety. The nitro group is a strong electron-withdrawing substituent, which likely enhances the electrophilicity of the alkyne, making it reactive in cycloadditions, nucleophilic substitutions, or as a precursor to carbenes.
Properties
IUPAC Name |
trimethyl(2-nitroethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2Si/c1-9(2,3)5-4-6(7)8/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERQJMMNXNHONQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70498399 | |
| Record name | Trimethyl(nitroethynyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70498399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67177-80-4 | |
| Record name | Trimethyl(nitroethynyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70498399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl(nitroethynyl)silane can be synthesized through the reaction of trimethylchlorosilane with nitroacetylene under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using optimized conditions to maximize yield and minimize by-products. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(nitroethynyl)silane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different products depending on the reducing agents used.
Substitution: The nitroethynyl group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound can yield trimethyl(ethynyl)silane, while substitution reactions can produce a variety of organosilicon compounds with different functional groups .
Scientific Research Applications
Trimethyl(nitroethynyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is explored for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing to investigate its potential as a precursor for drug development.
Industry: It is used in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism by which trimethyl(nitroethynyl)silane exerts its effects involves the interaction of the nitroethynyl group with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and fluorine, making it a versatile reagent in chemical reactions. The pathways involved in its reactions often include radical intermediates and transition states that facilitate the formation of the desired products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(Azidoethynyl)trimethylsilane
- Structure: Features an azide (–N₃) group instead of nitro (–NO₂).
- Reactivity: The azide group allows for Huisgen cycloaddition (click chemistry) and decomposes to generate cyanocarbenes under thermal or photolytic conditions .
- Applications : Used in situ to prepare carbenes for organic synthesis. Its short-lived nature necessitates immediate use post-synthesis .
- Stability : Less stable than nitroethynyl analogs due to the labile azide group.
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane
- Structure : Contains a boronate ester group, enabling participation in Suzuki-Miyaura cross-coupling reactions .
- Reactivity : The boron-alkyne moiety facilitates transmetalation with palladium catalysts, making it valuable in constructing carbon-carbon bonds .
- Applications : Used in synthesizing complex organic molecules and polymers.
- Stability : More stable than nitro- or azido-substituted silanes due to the inert boronate group.
Trimethyl{[4-(methylsulfanyl)phenyl]ethynyl}silane
- Structure : A methylthio (–SMe) group attached to a phenyl-ethynyl backbone .
- Reactivity : The sulfur atom donates electron density, reducing alkyne electrophilicity compared to nitro analogs.
- Applications: Potential use in materials science for functionalizing surfaces or polymers.
Triethyl Derivatives (e.g., Triethyl(((2R,6S)-6-methoxy-3,6-dihydro-2H-pyran-2-yl)ethynyl)silane)
- Structure : Triethylsilyl group (–Si(C₂H₅)₃) instead of trimethylsilyl .
- Reactivity : Bulkier silyl groups improve steric protection of the alkyne, moderating reactivity.
- Applications : Employed in stereoselective synthesis, as seen in the preparation of chiral dihydropyrans .
Comparative Data Table
Research Findings and Key Insights
Electronic Effects : Nitro groups enhance alkyne electrophilicity, enabling reactions with nucleophiles or participation in cycloadditions. In contrast, methylthio or boronate groups modulate reactivity through electron donation or steric effects .
Stability : Azido- and nitro-substituted silanes are prone to decomposition under thermal or photolytic conditions, whereas boronates and triethylsilyl derivatives exhibit greater stability .
Synthetic Utility : Silyl protecting groups (e.g., trimethylsilyl) are widely used to stabilize alkynes during synthesis, as demonstrated in nucleotide reversible terminators .
Biological Activity
Trimethyl(nitroethynyl)silane is a silane compound that has garnered interest in various fields, particularly in organic synthesis and materials science. However, its biological activity remains less explored compared to other silane derivatives. This article aims to provide a comprehensive overview of the biological activity of this compound, including its potential applications in pharmacology and biochemistry.
This compound is characterized by its unique functional groups, which include a nitro group and an ethynyl moiety. The presence of these groups suggests potential reactivity that could be harnessed for biological applications.
Biological Activity Overview
Research into the biological activity of this compound is limited; however, preliminary studies indicate several areas where it may exhibit noteworthy effects:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties. For instance, silanes with nitro groups are often investigated for their ability to inhibit bacterial growth and biofilm formation.
- Anticancer Potential : The ethynyl group is known to participate in various biochemical reactions that might lead to cytotoxic effects against cancer cells. Studies on related compounds have demonstrated that modifications in the silane structure can enhance anticancer activity.
- Enzyme Inhibition : Compounds with similar structures have been noted for their ability to inhibit specific enzymes, which could be relevant for therapeutic applications.
Antimicrobial Activity
A study focusing on various silanes indicated that those with nitro groups exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 40 µg/mL |
Anticancer Activity
In vitro studies have shown that silanes can induce apoptosis in cancer cell lines. For example, a related compound demonstrated a significant reduction in cell viability in breast cancer cell lines at concentrations as low as 25 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| PC3 (Prostate Cancer) | 30 |
The proposed mechanisms through which this compound exerts its biological effects include:
- Cell Membrane Disruption : Similar compounds disrupt bacterial membranes, leading to cell lysis.
- Apoptosis Induction : Ethynyl groups may activate apoptotic pathways in cancer cells.
- Enzyme Inhibition : Potential interference with key metabolic enzymes involved in cellular proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
